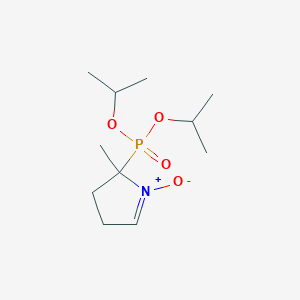
5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide
描述
5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide is a nitrone spin trap compound commonly used in the study of free radicals. It is known for its ability to stabilize free radicals, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
作用机制
Target of Action
DIPPMPO, also known as 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-n-oxide or 2-[bis(propan-2-yloxy)phosphoryl]-2-methyl-3,4-dihydro-2H-pyrrol-1-ium-1-olate, primarily targets biological free radicals . These free radicals, which include O-, N-, S-, and C-centered radicals, play crucial roles in various biological processes and can cause damage when their levels become too high .
Mode of Action
DIPPMPO acts as a spin trap , a type of molecule that reacts with free radicals to form stable products . These products, known as spin adducts, can then be detected and analyzed, providing valuable information about the free radicals that were initially present .
Biochemical Pathways
The action of DIPPMPO affects the pathways involving the generation and degradation of free radicals . By trapping free radicals, DIPPMPO can prevent them from participating in further reactions and causing potential damage . This is particularly relevant in the context of oxidative stress, where an overabundance of free radicals can lead to cellular damage .
Pharmacokinetics
DIPPMPO is more lipophilic (Kp = 2.1) than its analog DEPMPO, and it has a longer lifetime than DMPO . This suggests that DIPPMPO may have better bioavailability and stability, making it a more effective tool for detecting free radicals .
Result of Action
The primary result of DIPPMPO’s action is the formation of stable spin adducts from free radicals . These adducts can be detected and analyzed, providing valuable insights into the types and quantities of free radicals present in a biological system .
Action Environment
The efficacy and stability of DIPPMPO can be influenced by various environmental factors. For instance, the presence of other molecules can affect the formation and stability of the spin adducts . Additionally, the pH and temperature of the environment can also impact the effectiveness of DIPPMPO .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide typically involves the reaction of sodium nitrate with 2-halopropanes to obtain isotopically labeled 2-nitropropane analogs. These analogs are then subjected to further reactions to produce the desired nitrone spin trap compound . The process is straightforward and can be completed in a few steps without the need for special equipment.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
化学反应分析
Types of Reactions: 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function as a spin trap, allowing it to stabilize free radicals and form adducts that can be analyzed using electron spin resonance (ESR) spectroscopy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium nitrate, 2-halopropanes, and various oxidizing agents. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the nitrone spin trap .
Major Products Formed: The major products formed from the reactions of this compound are the stabilized radical adducts. These adducts are crucial for studying the behavior and properties of free radicals in various chemical and biological systems .
科学研究应用
5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide has a wide range of scientific research applications. It is extensively used in chemistry for the detection and analysis of free radicals. In biology, it helps study oxidative stress and related cellular responses. The compound is also valuable in medicine for investigating the mechanisms of diseases involving free radicals and developing potential therapeutic strategies .
相似化合物的比较
Similar Compounds: Similar compounds to 5-(Diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide include other nitrone spin traps such as 5,5-dimethyl-1-pyrroline N-oxide and its isotopically labeled analogs . These compounds share similar properties and applications in free radical research.
Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which may offer unique advantages in certain experimental conditions. Its ability to form stable adducts with free radicals makes it a valuable tool for detailed studies of radical behavior and interactions .
属性
IUPAC Name |
2-di(propan-2-yloxy)phosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO4P/c1-9(2)15-17(14,16-10(3)4)11(5)7-6-8-12(11)13/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQERKXDWSAKBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C1(CCC=[N+]1[O-])C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527704-58-1 | |
| Record name | 5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: DIPPMPO (5-(diisopropoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide), also known as 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide, is a cyclic nitrone spin trap commonly used in Electron Paramagnetic Resonance (EPR) spectroscopy. [, , , , , , , , , , , ] Unlike many pharmaceuticals, DIPPMPO doesn't have a specific biological "target" in the traditional sense. Instead, it acts as a 'chemical trap' for short-lived free radicals. When a free radical reacts with DIPPMPO, it forms a more stable radical adduct. This adduct has a longer lifetime, making it detectable by EPR spectroscopy. This allows researchers to identify and quantify the type and amount of free radicals present in a system.
A: DIPPMPO's ability to trap and stabilize free radicals makes it a powerful tool in studying oxidative stress in biological systems. [, , , ] Some specific examples of its applications include:
- Detecting superoxide production in cells: DIPPMPO has been successfully used to detect superoxide radical anions produced by activated macrophages. This is particularly useful in studying inflammatory responses and the effects of antioxidants. [, ]
- Investigating the role of free radicals in disease: By trapping radicals involved in various pathologies, DIPPMPO can help elucidate the mechanisms of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases. [, ]
- Evaluating the efficacy of antioxidants: DIPPMPO can be used to assess the ability of antioxidant compounds to scavenge free radicals by monitoring the decrease in radical adduct formation in the presence of the antioxidant. []
A: Yes, computational chemistry techniques have been applied to study DIPPMPO. For instance, density functional theory (DFT) calculations have been used to investigate the kinetics of hydroxyl radical trapping by DIPPMPO and the subsequent spin adduct decay. These calculations, performed at the B3LYP/6-31G//HF/6-31G level, helped rationalize experimental kinetic data and provided insights into the structural features influencing the trapping efficiency and adduct stability of DIPPMPO. []
A: EPR spectroscopy remains the primary method for detecting and analyzing DIPPMPO radical adducts. [, , , , , ] The unique EPR spectral signatures of these adducts allow for the identification of the trapped radical. In addition to EPR, mass spectrometry (MS) and 31P nuclear magnetic resonance (NMR) have proven valuable in characterizing DIPPMPO adducts. [, , ] These techniques provide complementary structural information, aiding in the unambiguous identification of the trapped radical species.
ANone: Despite its advantages, DIPPMPO also has limitations:
- Sensitivity: While DIPPMPO is a sensitive spin trap, the inherent nature of EPR spectroscopy might require relatively high concentrations of radicals for detection. []
- Specificity: Although DIPPMPO shows selectivity for certain radicals, there can be overlap in the EPR spectra of different adducts, making it challenging to differentiate between them in complex biological environments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


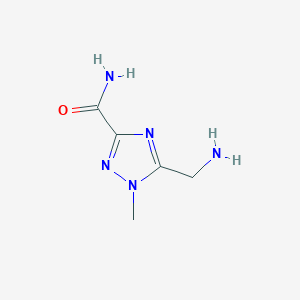

![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)
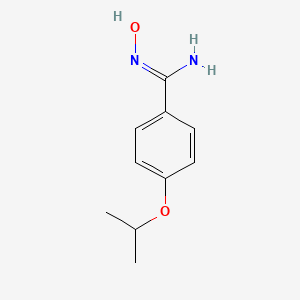
![tert-butyl N-[2-amino-1-(3-methylphenyl)ethyl]carbamate](/img/structure/B6597962.png)
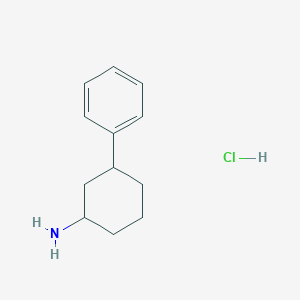
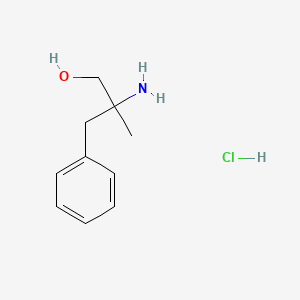
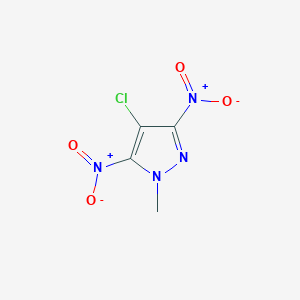



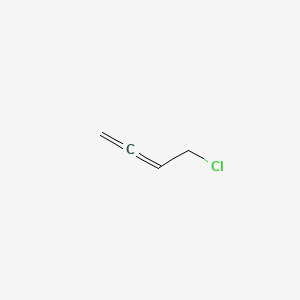
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B6598020.png)

